molecular formula C29H28FN3O2S B2871356 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone CAS No. 681217-07-2

1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone

Cat. No.: B2871356
CAS No.: 681217-07-2
M. Wt: 501.62
InChI Key: SUNFOCHCBGWTNE-UHFFFAOYSA-N
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Description

1-(5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone is a sophisticated synthetic chemical building block designed for pharmaceutical and biological research. This multifunctional molecule incorporates a 4,5-dihydro-1H-pyrazole (pyrazoline) core, a privileged structure in medicinal chemistry known for its diverse biological activities. The pyrazoline ring typically adopts a flattened envelope conformation, influencing the molecule's overall geometry and interaction with biological targets . The core is functionalized with 4-fluorophenyl and 4-methoxyphenyl substituents, motifs commonly associated with enhanced binding affinity and metabolic stability in drug discovery. These aryl groups contribute to a specific dihedral angle between the rings, a feature that can impact the compound's crystallinity and intermolecular interactions, as observed in related structures . The molecule is further elaborated with a 2-((1-propyl-1H-indol-3-yl)thio)ethanone moiety. The indole ring system is a ubiquitous scaffold in biochemistry, making this segment particularly valuable for probing interactions with enzymes and receptors. The thioether linker and the polar carbonyl group add to the molecule's versatility, allowing for potential hydrogen bonding and dipole-dipole interactions in crystal packing or with target proteins . This complex hybrid structure is primarily intended for use in chemical biology as a key intermediate in the synthesis of more complex molecules. Its potential research applications include serving as a precursor for the development of kinase inhibitors, investigating apoptosis pathways, and exploring modulators of various cellular signaling processes. Researchers can utilize this compound to study structure-activity relationships (SAR) by leveraging its synthetic handles for further modification. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28FN3O2S/c1-3-16-32-18-28(24-6-4-5-7-26(24)32)36-19-29(34)33-27(21-8-12-22(30)13-9-21)17-25(31-33)20-10-14-23(35-2)15-11-20/h4-15,18,27H,3,16-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNFOCHCBGWTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone (CAS No. 536702-12-2) is a novel pyrazole derivative featuring a complex structure that incorporates both indole and thioether functionalities. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The molecular formula of the compound is C27H24FN3O2SC_{27}H_{24}FN_3O_2S, with a molecular weight of 473.56 g/mol . The structure includes a pyrazole ring linked to a thioether moiety, which is believed to enhance its biological activity.

PropertyValue
Molecular FormulaC27H24FN3O2S
Molecular Weight473.56 g/mol
CAS Number536702-12-2
Melting PointNot Available

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole and indole structures exhibit significant anticancer properties. Research has shown that derivatives similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that pyrazole derivatives could effectively target cancer cells by modulating specific signaling pathways involved in tumor growth and metastasis .

Neuroprotective Effects

The indole moiety present in the compound is associated with neuroprotective effects. Indole derivatives have been reported to exhibit activities against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The presence of the thioether group may further enhance these neuroprotective properties .

Antioxidant Activity

The antioxidant potential of this compound is noteworthy. Pyrazoles have been recognized for their ability to scavenge free radicals, thereby protecting cells from oxidative damage. This property is crucial for therapeutic applications in conditions characterized by oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .

Case Studies

  • Study on Anticancer Activity : A study focused on the synthesis of pyrazole derivatives showed that compounds with similar structural characteristics exhibited potent anticancer activity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of key enzymes involved in cell proliferation .
  • Neuroprotective Study : In another investigation, indole-based compounds demonstrated significant neuroprotective effects in animal models of Alzheimer's disease, highlighting their potential for treating neurodegenerative conditions. The study emphasized the importance of structural modifications in enhancing bioactivity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related pyrazoline derivatives:

Compound Name Key Substituents Biological Activity Synthesis Method Melting Point/Stability
Target Compound 4-Fluorophenyl, 4-methoxyphenyl, propyl indole thioether Not reported (expected: antimicrobial) Likely hydrazine cyclization + α-halogenation Pending (predicted high stability)
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4-Chlorophenyl, 4-methoxyphenyl Antibacterial, antifungal Hydrazine hydrate in ethanol 160–162°C (stable)
1-{5-[4-(Hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone Hexyloxyphenyl, phenyl Not reported Cyclization with hydrazine 98–100°C (moderate stability)
2-Chloro-1-[5-(2-furanyl)-4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-1-yl]ethanone Chloroacetyl, furyl, 4-methylphenyl Potential CNS activity α-Halogenation + cyclization 178–180°C (high stability)
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-... Fluorophenyl, triazolyl, phenylcarbothioamide Anticancer, antimicrobial Suzuki coupling + cyclization 252–255°C (high stability)
Key Observations:
  • Substituent Impact on Bioactivity :
    • Chlorophenyl and methoxyphenyl groups (as in ) correlate with antibacterial activity, suggesting the target compound’s fluorophenyl group (stronger electron withdrawal) may enhance potency.
    • The propyl indole thioether group in the target compound is unique; similar sulfur-containing analogs (e.g., ) show enhanced antimicrobial and anticancer activities due to thiol-mediated redox interactions.
  • Synthetic Routes :
    • Most analogs (e.g., ) utilize hydrazine cyclization with chalcone precursors. The target compound likely follows a similar pathway but incorporates α-halogenated ketones for thioether formation, akin to methods in .
  • Thermal Stability :
    • Higher melting points in halogenated derivatives (e.g., ) suggest the target compound’s fluorophenyl and methoxyphenyl groups may confer similar stability.

Crystallographic and Structural Validation

Crystal structures of related compounds (e.g., ) reveal that substituents like methoxyphenyl and chlorophenyl influence packing via π-π stacking and hydrogen bonding. For example:

  • In , the methoxy group forms C–H···O interactions, stabilizing the lattice.
  • The target compound’s fluorophenyl group may engage in C–F···H interactions, while the indole thioether could introduce torsional strain, affecting conformation.
  • Structural validation tools like SHELXL and PLATON ensure accuracy in bond lengths and angles, critical for SAR studies.

Physicochemical Properties

  • Solubility :
    • Methoxy and fluorine groups improve aqueous solubility compared to purely aromatic analogs (e.g., ).

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